molecular formula C7H6ClN4O2+ B12358958 8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione

8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione

Cat. No.: B12358958
M. Wt: 213.60 g/mol
InChI Key: YBPQGOTUXCDDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione, also known as 8-chlorotheophylline, is a derivative of theophylline. It is a xanthine compound that has stimulant properties and is often used in combination with other drugs to enhance their effects. This compound is known for its ability to block adenosine receptors, which leads to increased alertness and reduced fatigue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione typically involves the chlorination of theophylline. The reaction is carried out by treating theophylline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 8-position of the theophylline molecule.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C7H6ClN4O2+

Molecular Weight

213.60 g/mol

IUPAC Name

8-chloro-1,3-dimethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C7H6ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3/q+1

InChI Key

YBPQGOTUXCDDEA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Cl

Origin of Product

United States

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